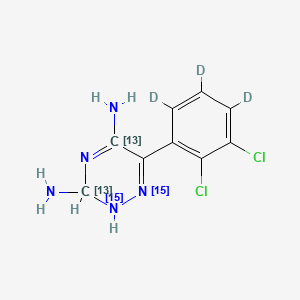
Lamotrigine-13C2,15N2,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lamotrigine-13C2,15N2,d3 is a stable isotope-labeled compound of lamotrigine, which is an anticonvulsant or antiepileptic agent. This compound is specifically labeled with carbon-13, nitrogen-15, and deuterium, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C2,15N2,d3 involves the incorporation of stable isotopes into the lamotrigine molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
化学反应分析
Types of Reactions
Lamotrigine-13C2,15N2,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
科学研究应用
Lamotrigine-13C2,15N2,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lamotrigine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: Used in therapeutic drug monitoring and to study drug interactions.
Industrial Applications: Employed in the development of new drugs and in quality control processes
作用机制
Lamotrigine-13C2,15N2,d3 exerts its effects by selectively blocking voltage-gated sodium channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of excitatory neurotransmission .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Lamotrigine-13C3,d3: Another isotope-labeled version of lamotrigine.
Lamotrigine isethionate: A different salt form of lamotrigine .
Uniqueness
Lamotrigine-13C2,15N2,d3 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This labeling provides distinct advantages in research applications, such as improved accuracy in tracing metabolic pathways and better understanding of pharmacokinetics .
属性
分子式 |
C9H9Cl2N5 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5-13C2,1,2-15N2)2,3-dihydro-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H9Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3,9,16H,13H2,(H2,12,14)/i1D,2D,3D,8+1,9+1,15+1,16+1 |
InChI 键 |
HJXIAMCURAGQKV-MZOSKNLOSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[15N][15NH][13CH](N=[13C]2N)N)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


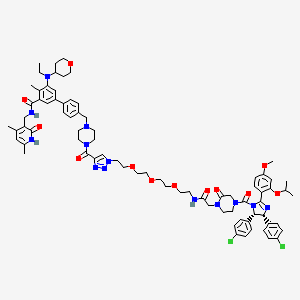
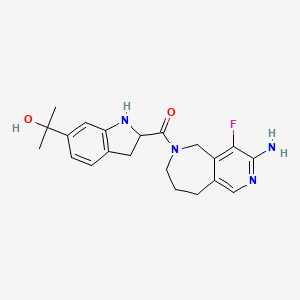
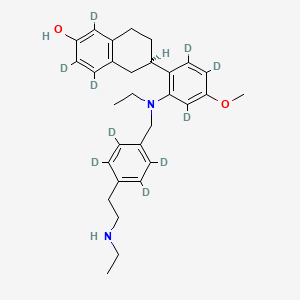
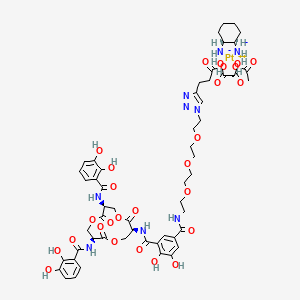
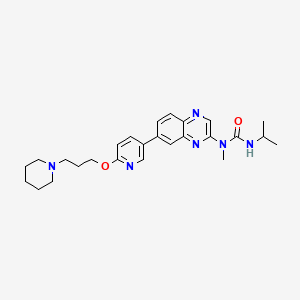
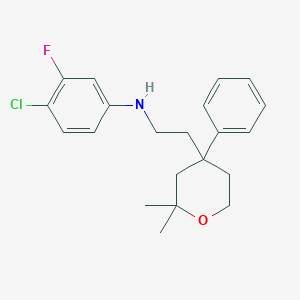
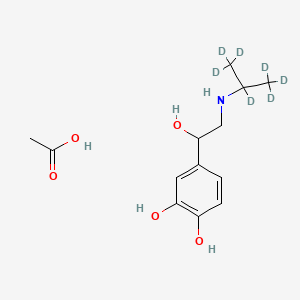
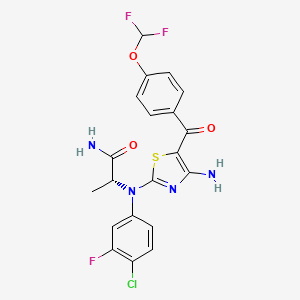
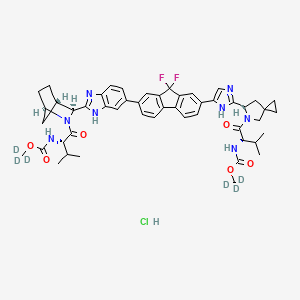
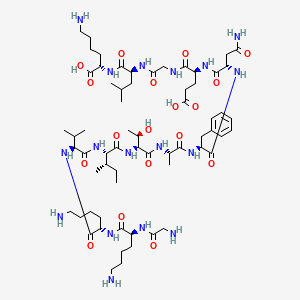
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
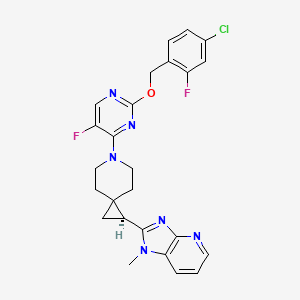
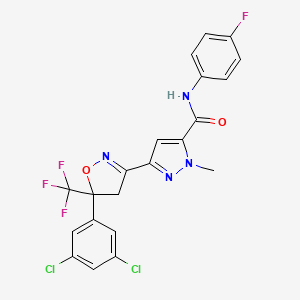
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
